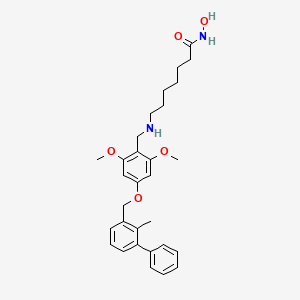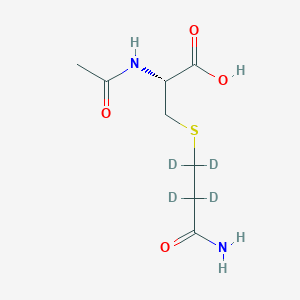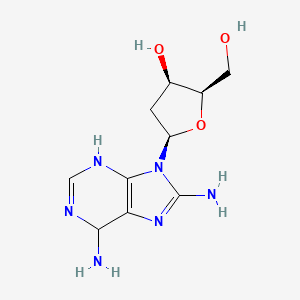
(2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is a nucleoside analog
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate sugar and purine base.
Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside.
Purification: The product is purified using chromatographic techniques to obtain the desired nucleoside analog.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Glycosylation: Using optimized reaction conditions to maximize yield.
Automated Purification: Employing high-performance liquid chromatography (HPLC) for efficient purification.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the purine base.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidized Derivatives: Products with modified hydroxyl groups.
Reduced Derivatives: Compounds with altered purine or sugar structures.
Substituted Derivatives: Nucleoside analogs with various functional groups attached.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Novel Nucleosides: Used as a building block for creating new nucleoside analogs.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of glycosylation and other reactions.
Biology
DNA and RNA Studies: Used in research involving the synthesis and function of nucleic acids.
Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Therapies: Investigated for its potential to inhibit viral replication.
Anticancer Treatments: Explored for its ability to interfere with cancer cell proliferation.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.
Biotechnology: Employed in the development of diagnostic tools and research reagents.
Mecanismo De Acción
The compound exerts its effects by mimicking naturally occurring nucleosides. It can be incorporated into DNA or RNA, leading to chain termination or faulty replication. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or viruses. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Another nucleoside analog with a similar structure but different functional groups.
(2R,3R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: A chlorinated analog with distinct chemical properties.
Uniqueness
The presence of the 6,8-diamino group in (2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol makes it unique. This modification can enhance its binding affinity to enzymes and nucleic acids, potentially increasing its efficacy in therapeutic applications.
Propiedades
Fórmula molecular |
C10H16N6O3 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
(2R,3R,5R)-5-(6,8-diamino-3,6-dihydropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H16N6O3/c11-8-7-9(14-3-13-8)16(10(12)15-7)6-1-4(18)5(2-17)19-6/h3-6,8,17-18H,1-2,11H2,(H2,12,15)(H,13,14)/t4-,5-,6-,8?/m1/s1 |
Clave InChI |
ZBSUKBKSNJDLTM-CDRSNLLMSA-N |
SMILES isomérico |
C1[C@H]([C@H](O[C@H]1N2C3=C(C(N=CN3)N)N=C2N)CO)O |
SMILES canónico |
C1C(C(OC1N2C3=C(C(N=CN3)N)N=C2N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


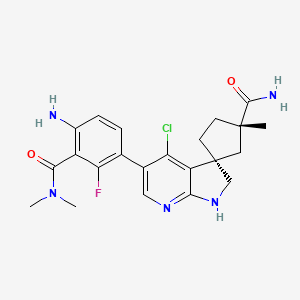
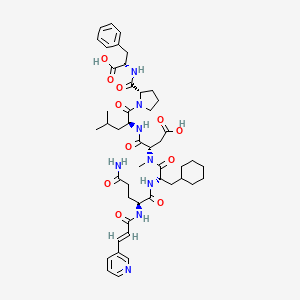

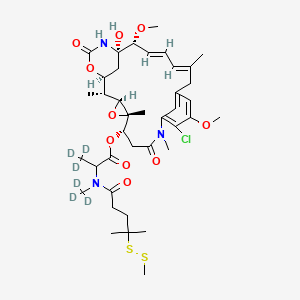
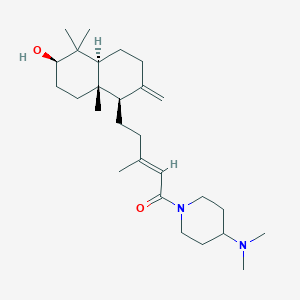
![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
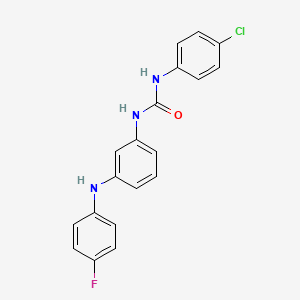
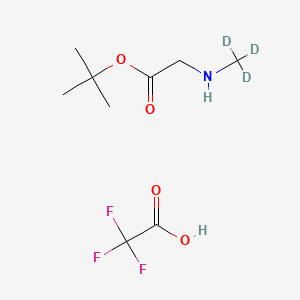
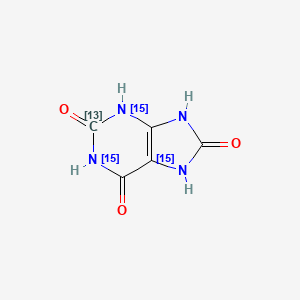

![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
